gold(1+);N-phenyl-2-sulfanylacetamide
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Overview
Description
Aurothioglycanide is a gold-containing compound with the molecular formula C₈H₈AuNOS and a molecular weight of 363.19 g/mol . It is known for its therapeutic applications, particularly in the treatment of rheumatoid arthritis. The compound is characterized by its unique structure, which includes a gold atom bonded to a thioglycolic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurothioglycanide can be synthesized by the reaction of aurous bromide with thioglycolic acid anilide . The reaction typically involves the following steps:
- Preparation of aurous bromide (AuBr) by reacting gold with bromine.
- Reaction of aurous bromide with thioglycolic acid anilide in an appropriate solvent.
- Isolation and purification of the resulting aurothioglycanide.
Industrial Production Methods: Industrial production of aurothioglycanide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Aurothioglycanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of gold.
Reduction: Reduction reactions can convert aurothioglycanide to lower oxidation states.
Substitution: The thioglycolic acid moiety can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or other sulfur-containing ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) or gold(0) species.
Scientific Research Applications
Aurothioglycanide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gold-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Industry: It finds applications in the development of advanced materials and nanotechnology.
Mechanism of Action
The exact mechanism of action of aurothioglycanide in the treatment of rheumatoid arthritis is not fully understood. it is believed to involve the following pathways:
Immune Modulation: The compound modulates the immune response, reducing inflammation and preventing joint damage.
Inhibition of Enzymes: Aurothioglycanide inhibits specific enzymes involved in the inflammatory process, such as metalloproteinases.
Interaction with Cellular Targets: The gold atom in the compound interacts with cellular proteins and DNA, altering their function and reducing inflammation.
Comparison with Similar Compounds
Aurothioglucose: Another gold-containing compound used in the treatment of rheumatoid arthritis.
Auranofin: A gold complex with anti-inflammatory properties.
Sodium aurothiomalate: A gold salt used in chrysotherapy for rheumatoid arthritis.
Comparison: Aurothioglycanide is unique due to its specific structure and the presence of the thioglycolic acid moiety. Compared to other gold compounds, it has distinct chemical properties and therapeutic effects. For example, aurothioglucose and auranofin have different ligands and mechanisms of action, making aurothioglycanide a valuable alternative in certain therapeutic contexts .
Properties
CAS No. |
16925-51-2 |
---|---|
Molecular Formula |
C8H8AuNOS |
Molecular Weight |
363.19 g/mol |
IUPAC Name |
2-anilino-2-oxoethanethiolate;gold(1+) |
InChI |
InChI=1S/C8H9NOS.Au/c10-8(6-11)9-7-4-2-1-3-5-7;/h1-5,11H,6H2,(H,9,10);/q;+1/p-1 |
InChI Key |
ODENGJOFMCVWCT-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NC(=O)CS.[Au+] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C[S-].[Au+] |
Origin of Product |
United States |
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